molecular formula C27H29Br2ClN4O2 B12788010 Lonafarnib metabolite M2 CAS No. 817202-00-9

Lonafarnib metabolite M2

カタログ番号: B12788010
CAS番号: 817202-00-9
分子量: 636.8 g/mol
InChIキー: LFMHBVCTCNNODE-ZRSRXRGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lonafarnib metabolite M2 is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome (HGPS) and other progeroid laminopathies. The metabolite M2 is one of the primary metabolites formed during the metabolism of lonafarnib in the human body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lonafarnib metabolite M2 involves multiple steps, starting from the parent compound, lonafarnib. The primary synthetic route includes oxidation and subsequent dehydration in the pendant piperidine ring . The reaction conditions typically involve the use of specific oxidizing agents and controlled temperature settings to ensure the desired transformation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the metabolite for research and therapeutic applications.

化学反応の分析

Types of Reactions: Lonafarnib metabolite M2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.

    Dehydrating Agents: Dehydration is typically facilitated by the use of agents like sulfuric acid or phosphoric acid.

Major Products Formed: The major product formed from these reactions is this compound itself. The reactions are designed to ensure high selectivity and yield of the desired metabolite.

科学的研究の応用

Lonafarnib metabolite M2 has several scientific research applications, including:

作用機序

The mechanism of action of lonafarnib metabolite M2 is closely related to that of its parent compound, lonafarnib. Lonafarnib inhibits farnesyltransferase, an enzyme responsible for the farnesylation of proteins. This inhibition prevents the accumulation of progerin and progerin-like proteins in the inner nuclear membrane, thereby mitigating the symptoms of HGPS . The molecular targets include farnesyltransferase and the pathways involved in protein farnesylation.

類似化合物との比較

Uniqueness of Lonafarnib Metabolite M2: this compound is unique due to its specific formation pathway involving oxidation and dehydration. Its distinct chemical structure and properties make it a valuable compound for studying the metabolism and pharmacokinetics of lonafarnib.

特性

CAS番号

817202-00-9

分子式

C27H29Br2ClN4O2

分子量

636.8 g/mol

IUPAC名

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C27H29Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h3,7,12-17,25H,1-2,4-6,8-11H2,(H2,31,36)/t16?,25-/m1/s1

InChIキー

LFMHBVCTCNNODE-ZRSRXRGLSA-N

異性体SMILES

C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N

正規SMILES

C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C=C5)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。